Regioisomeric Lipophilicity Shift Relative to the 4‑Methoxybenzoyl Analog
The target compound (ortho‑OMe) exhibits a computed XLogP3‑AA of 2.5, whereas the corresponding para‑methoxy isomer (CAS 903860‑92‑4) displays XLogP3‑AA ≈ 2.7 [1][2]. This ΔLogP of approximately −0.2 indicates marginally lower lipophilicity, which can translate into altered cellular permeability and reduced non‑specific binding.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.5 (PubChem computed) |
| Comparator Or Baseline | 4‑methoxy regioisomer (CAS 903860‑92‑4): XLogP3‑AA ≈ 2.7 |
| Quantified Difference | ΔXLogP3‑AA ≈ −0.2 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Even a 0.2‑unit LogP difference can affect membrane partitioning and off‑target promiscuity, making the ortho‑OMe compound a preferred choice when lower lipophilicity is desired in a screening cascade.
- [1] PubChem Compound Summary for CID 6463127, 2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 6463128, 2-(Furan-2-yl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (estimated based on CAS 903860-92-4). National Center for Biotechnology Information (2025). View Source
